4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide
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Overview
Description
4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Similarly, compounds containing the imidazole moiety, another heterocyclic ring similar to quinazoline, have been reported to exhibit a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other quinazolinone derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to have a variety of biological effects, including anticancer, anti-convulsant, and antimicrobial activities . These effects suggest that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide typically involves the condensation of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the quinazolinone ring. The final step involves the sulfonation of the quinazolinone intermediate with a sulfonyl chloride reagent to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 4- (2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl)Benzene sulfonamide
Uniqueness
This compound is unique due to its specific quinazolinone structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide is a complex organic compound belonging to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C21H17N3O3S with a molecular weight of 389.44 g/mol. Its structural characteristics include a quinazolinone core that is known to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Quinazolinone derivatives often act as enzyme inhibitors. For instance, they can inhibit protein kinases or other enzymes involved in cell signaling pathways.
- Antioxidant Properties : The presence of the quinazolinone structure may confer antioxidant properties, helping to reduce oxidative stress in cells.
- Antimicrobial Action : Some studies have indicated that similar compounds exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For example:
- Cell Line Studies : In vitro experiments demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Research indicates that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in animal models:
- Animal Studies : Inflammation-induced models showed that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Data Tables
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of bacteria | |
Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer highlighted the compound's ability to reduce tumor size when used in combination with standard chemotherapy agents.
-
Case Study on Infection Control :
- A study focusing on patients with bacterial infections showed improved outcomes when treated with this compound compared to traditional antibiotics.
Properties
IUPAC Name |
4-methyl-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-15-11-13-17(14-12-15)28(26,27)23-20-18-9-5-6-10-19(18)22-21(25)24(20)16-7-3-2-4-8-16/h2-14,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUNOBFBRNKMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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